molecular formula C9H16N2O B13953423 N-isopropyl-5-propylisoxazol-3-amine

N-isopropyl-5-propylisoxazol-3-amine

Cat. No.: B13953423
M. Wt: 168.24 g/mol
InChI Key: KNHKBKUVNJOBTQ-UHFFFAOYSA-N
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Description

N-Isopropyl-5-propylisoxazol-3-amine is an isoxazole derivative characterized by a substituted isoxazole core. The compound features an isopropylamino group at position 3 and a propyl chain at position 5 of the isoxazole ring. Isoxazole derivatives are widely studied for their pharmacological and agrochemical applications due to their bioisosteric properties and metabolic stability.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N-propan-2-yl-5-propyl-1,2-oxazol-3-amine

InChI

InChI=1S/C9H16N2O/c1-4-5-8-6-9(11-12-8)10-7(2)3/h6-7H,4-5H2,1-3H3,(H,10,11)

InChI Key

KNHKBKUVNJOBTQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NO1)NC(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-5-propylisoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of N-isopropyl-5-propylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Isoxazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
This compound -NHCH(CH₃)₂ (3), -C₃H₇ (5) C₉H₁₇N₂O ~169.25 (calculated) Hypothesized use in drug discovery N/A
Isoxazol-3-amine -NH₂ (3) C₃H₄N₂O 84.08 Base compound; limited bioactivity
3-Amino-5-methyl-isoxazole -NH₂ (3), -CH₃ (5) C₄H₆N₂O 98.10 Pharmaceutical intermediate
4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine -C₃H₇ (4), oxadiazole-phenyl (5) C₁₄H₁₄N₄OS 286.35 Investigated for kinase inhibition

Key Differences and Implications

Substituent Complexity: this compound incorporates bulky alkyl groups (isopropyl and propyl), which may enhance lipophilicity compared to simpler analogues like isoxazol-3-amine. This property could improve membrane permeability in drug candidates.

Bioactivity and Applications: The thiazole-oxadiazole hybrid compound (CAS 937682-00-3) demonstrates multi-heterocyclic architecture, a design strategy often employed in kinase inhibitors. This contrasts with this compound’s simpler isoxazole backbone. 3-Amino-5-methyl-isoxazole is utilized as a pharmaceutical intermediate, suggesting that this compound might also serve in synthetic pathways for bioactive molecules.

While safety data for this compound are unavailable, its structural complexity may necessitate similar handling protocols.

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